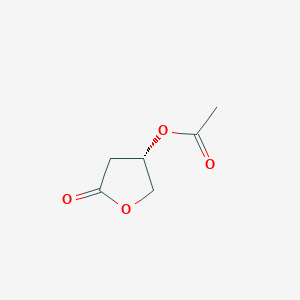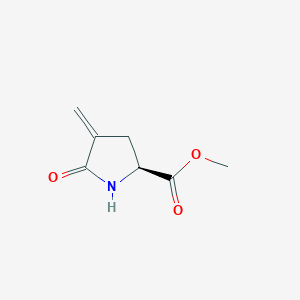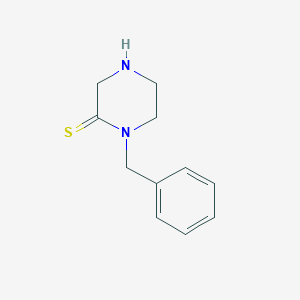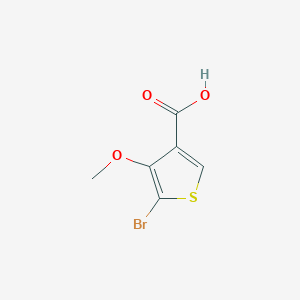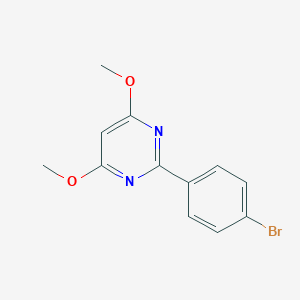![molecular formula C11H14ClN3O2 B066633 4-Chloro-7-[2-(2-methoxyethoxy)ethyl]-7H-pyrrolo[2,3-d]pyrimidine CAS No. 186519-96-0](/img/structure/B66633.png)
4-Chloro-7-[2-(2-methoxyethoxy)ethyl]-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chloro group and a 7-(2-(2-methoxyethoxy)ethyl) side chain. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrimidines and α,β-unsaturated carbonyl compounds.
Substitution Reactions:
Side Chain Introduction: The 7-(2-(2-methoxyethoxy)ethyl) side chain is introduced via nucleophilic substitution reactions. This involves the reaction of the pyrrolo[2,3-d]pyrimidine core with 2-(2-methoxyethoxy)ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can replace the 4-chloro group with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being explored in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to the modulation of their activity.
Pathways Involved: It can interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: The parent compound without the 4-chloro and 7-(2-(2-methoxyethoxy)ethyl) substitutions.
7-(2-(2-Methoxyethoxy)ethyl)-7h-pyrrolo[2,3-d]pyrimidine: Lacks the 4-chloro group.
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine: Lacks the 7-(2-(2-methoxyethoxy)ethyl) side chain.
Uniqueness
The unique combination of the 4-chloro group and the 7-(2-(2-methoxyethoxy)ethyl) side chain imparts distinct chemical and biological properties to 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
186519-96-0 |
|---|---|
Molekularformel |
C11H14ClN3O2 |
Molekulargewicht |
255.7 g/mol |
IUPAC-Name |
4-chloro-7-[2-(2-methoxyethoxy)ethyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN3O2/c1-16-6-7-17-5-4-15-3-2-9-10(12)13-8-14-11(9)15/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
AZBRWKAPAHRLSV-UHFFFAOYSA-N |
SMILES |
COCCOCCN1C=CC2=C1N=CN=C2Cl |
Kanonische SMILES |
COCCOCCN1C=CC2=C1N=CN=C2Cl |
Synonyme |
7-(2-(2-METHOXYETHOXY)ETHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


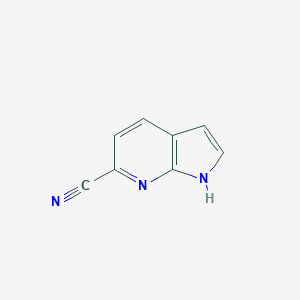
![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)

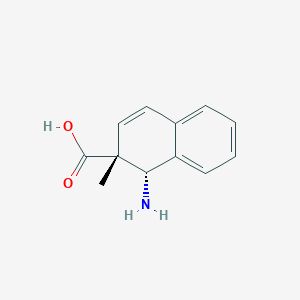
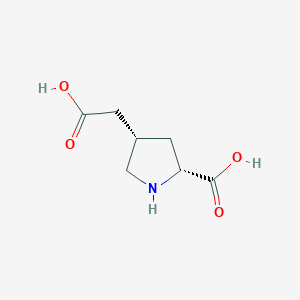

![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)
![(2R,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one](/img/structure/B66566.png)
